1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride
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Overview
Description
1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride typically involves the reaction of 1,4-diazepane with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in an organic solvent.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted diazepanes with various functional groups.
Oxidation: N-oxides of 1-(4-Chlorobenzyl)-1,4-diazepane.
Reduction: Corresponding amines.
Scientific Research Applications
1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorobenzyl group enhances its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors or inhibit the function of certain enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(4-Methylbenzyl)-1,4-diazepane hydrochloride
- 1-(4-Fluorobenzyl)-1,4-diazepane hydrochloride
- 1-(4-Bromobenzyl)-1,4-diazepane hydrochloride
Comparison: 1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its methyl, fluoro, and bromo analogs, the chlorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1,4-diazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15;/h2-5,14H,1,6-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHSYMIMRKOVQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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